molecular formula C4H2BrNOS B1380399 4-Bromoisothiazole-3-carbaldehyde CAS No. 88982-79-0

4-Bromoisothiazole-3-carbaldehyde

Cat. No. B1380399
CAS RN: 88982-79-0
M. Wt: 192.04 g/mol
InChI Key: RPYFJDIQHJSSRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazoles, which includes 4-Bromoisothiazole-3-carbaldehyde, has been extensively studied . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals . The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors .


Molecular Structure Analysis

The molecular structure of 4-Bromoisothiazole-3-carbaldehyde is represented by the InChI Code: 1S/C4H2BrNOS/c5-3-2-8-6-4(3)1-7/h1-2H . The molecular weight of this compound is 192.04 .


Chemical Reactions Analysis

Thiazoles, including 4-Bromoisothiazole-3-carbaldehyde, show similar chemical and physical properties to pyridine and pyrimidine . Some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Physical And Chemical Properties Analysis

4-Bromoisothiazole-3-carbaldehyde is a pale yellow crystalline solid. It has a melting point of 55-56°C . It is soluble in organic solvents such as DMSO and DMF.

Scientific Research Applications

New Fast, Highly Selective Probe with Both Aggregation-Induced Emission Enhancement and Intramolecular Charge-Transfer Characteristics for Homocysteine Detection

The compound was utilized in the synthesis of a new fluorescence probe DBTC, which exhibited intramolecular charge transfer and aggregation-induced emission enhancement characteristics. This probe demonstrated high selectivity and sensitivity toward homocysteine, a significant biomarker in living cells, highlighting its potential for biological and medical research applications (Chu et al., 2019).

Synthesis of Heterocycles

Palladium‐catalyzed cyclization of 3‐bromopyridine‐4‐carbaldehyde with carbon monoxide and carboxylic acids

This study describes the use of the compound in a palladium-catalyzed cyclization process to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This process showcases the compound's role in facilitating the formation of complex molecules, which could have various applications in chemical synthesis and possibly in pharmaceuticals (Cho & Kim, 2008).

Synthesis of Various Derivatives

Highly efficient and mild synthesis of variously 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives

The compound was involved in a reaction to synthesize variously substituted triazole derivatives. The described methodology was highlighted for its mildness and efficiency, indicating the compound's utility in facilitating reactions under benign conditions, potentially offering a safer and more efficient route for the synthesis of complex organic molecules (Journet et al., 2001).

Organic Synthesis and Catalysis

A new route for isoquinolines catalyzed by palladium

In this research, the compound was a key participant in a palladium-catalyzed process to synthesize isoquinolines. This study not only highlights the compound's role in organic synthesis but also its potential to act in catalytic systems, thereby broadening its application spectrum in synthetic organic chemistry (Cho & Patel, 2006).

Safety And Hazards

4-Bromoisothiazole-3-carbaldehyde is classified as Acute toxicity, Oral (Category 4), H302; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Skin sensitization (Category 1), H317; Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Thiazoles, including 4-Bromoisothiazole-3-carbaldehyde, are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . They are an adaptable heterocycle present in several drugs used in the cure of cancer . This highlights the potential for future research and development in this area .

properties

IUPAC Name

4-bromo-1,2-thiazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-3-2-8-6-4(3)1-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYFJDIQHJSSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisothiazole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AJ Layton, E Lunt - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
Previous work on aryl and hydroxymethyl isothiazoles has been extended and some aroyl isothiazoles and the corresponding secondary alcohols have been prepared. Primary …
Number of citations: 10 pubs.rsc.org

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